1H-Indole, 5-(4,5-dihydro-5-(3,4,5-trimethoxyphenyl)-2-oxazolyl)-1-methyl-
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Overview
Description
A 289099 is an indolyloxazoline derivative known for its antimitotic activity. It is an orally active compound that binds to tubulin, a major protein component of microtubules, and inhibits their polymerization. This compound has shown promising antitumor activity in various cancer cell lines .
Preparation Methods
The synthesis of A 289099 involves the preparation of indolyloxazoline derivativesIndustrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
A 289099 primarily undergoes reactions related to its antimitotic activity It competes with colchicine for binding to tubulin but does not compete with paclitaxel or vincristineThe major product formed from these reactions is the depolymerized microtubule .
Scientific Research Applications
A 289099 has been extensively studied for its antitumor activity. It has shown efficacy in decreasing the proliferation of various cancer cells with effective concentration values ranging from 5.1 to 12.8 nanomolar. In vivo studies using murine reticulum sarcoma models have demonstrated significant tumor regression with oral administration of A 289099. This compound is also valuable in research focused on understanding the mechanisms of microtubule dynamics and the development of new antimitotic agents .
Mechanism of Action
The mechanism of action of A 289099 involves its binding to tubulin at the colchicine site, inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2-M phase, followed by apoptosis. The increase in caspase-3 activity and internucleosomal DNA fragmentation are indicative of apoptosis. The compound’s ability to decrease tumor perfusion and induce cell death within the tumor core further supports its antitumor activity .
Comparison with Similar Compounds
A 289099 is comparable to other tubulin-binding agents such as colchicine and combretastatin A4. its oral activity and specific binding to the colchicine site make it unique. Similar compounds include colchicine, paclitaxel, vincristine, and combretastatin A4. Among these, A 289099 stands out due to its potent antitumor activity and ability to overcome drug resistance mechanisms commonly associated with other antimitotic agents .
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Properties
CAS No. |
256934-83-5 |
---|---|
Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(1-methylindol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H22N2O4/c1-23-8-7-13-9-14(5-6-16(13)23)21-22-12-19(27-21)15-10-17(24-2)20(26-4)18(11-15)25-3/h5-11,19H,12H2,1-4H3 |
InChI Key |
VVXYHELHUZGLHK-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1C=CC(=C2)C3=NCC(O3)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C3=NCC(O3)C4=CC(=C(C(=C4)OC)OC)OC |
Synonyms |
A 289099 A-289099 A289099 |
Origin of Product |
United States |
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